molecular formula C10H12FNO2 B14892050 3-(4-fluorophenoxy)-N-methylpropanamide

3-(4-fluorophenoxy)-N-methylpropanamide

Cat. No.: B14892050
M. Wt: 197.21 g/mol
InChI Key: IJCKIKKCJOAPAB-UHFFFAOYSA-N
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Description

3-(4-fluorophenoxy)-N-methylpropanamide is an organic compound that features a fluorinated phenoxy group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenoxy)-N-methylpropanamide typically involves the reaction of 4-fluorophenol with a suitable propanamide precursor. One common method involves the use of anhydrous potassium carbonate (K₂CO₃) in dimethylformamide (DMF) as a solvent. The reaction proceeds under nitrogen atmosphere at room temperature, followed by the addition of a propanamide derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenoxy)-N-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

3-(4-fluorophenoxy)-N-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenoxy)-N-methylpropanamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenoxy)-N-methylpropanamide
  • 3-(4-bromophenoxy)-N-methylpropanamide
  • 3-(4-methylphenoxy)-N-methylpropanamide

Uniqueness

3-(4-fluorophenoxy)-N-methylpropanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

3-(4-fluorophenoxy)-N-methylpropanamide

InChI

InChI=1S/C10H12FNO2/c1-12-10(13)6-7-14-9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3,(H,12,13)

InChI Key

IJCKIKKCJOAPAB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CCOC1=CC=C(C=C1)F

Origin of Product

United States

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